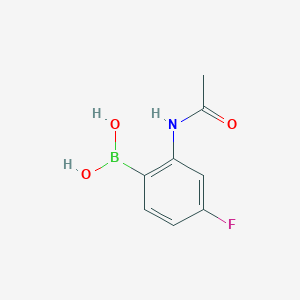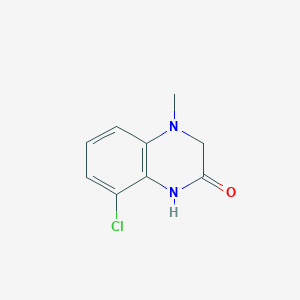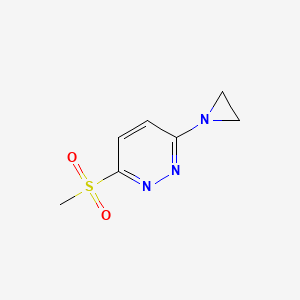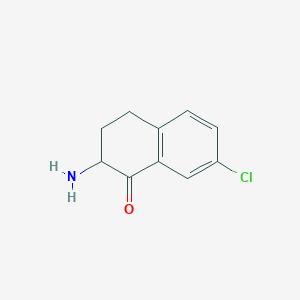
2-Hydroxy-5,8-dimethylnaphthalene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-5,8-dimethylnaphthalene-1,4-dione is a derivative of naphthoquinone, a class of organic compounds known for their diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5,8-dimethylnaphthalene-1,4-dione typically involves the hydroxylation of 5,8-dimethylnaphthalene-1,4-dione. One common method is the use of L-proline as a green organocatalyst under reflux conditions in ethanol . This method is advantageous due to its simplicity, high yields, short reaction time, and the reusability of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes, with optimizations for cost-effectiveness and efficiency. The use of nano copper(II) oxide as a catalyst under mild, ambient, and solvent-free conditions has also been reported .
化学反応の分析
Types of Reactions
2-Hydroxy-5,8-dimethylnaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone.
Substitution: The hydroxyl and methyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, which can have significant biological and industrial applications.
科学的研究の応用
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and heterocycles.
作用機序
The biological activity of 2-Hydroxy-5,8-dimethylnaphthalene-1,4-dione is primarily attributed to its ability to generate reactive oxygen species (ROS) and induce apoptosis in cancer cells. The compound interacts with molecular targets such as topoisomerase II, leading to the inhibition of DNA replication and cell proliferation . Additionally, its quinone structure allows it to participate in redox cycling, further contributing to its cytotoxic effects.
類似化合物との比較
Similar Compounds
Lawsone (2-Hydroxy-1,4-naphthoquinone): Known for its use in henna and its antimicrobial properties.
Juglone (5-Hydroxy-1,4-naphthoquinone): Exhibits antifungal and herbicidal activities.
Plumbagin (5-Hydroxy-2-methyl-1,4-naphthoquinone): Noted for its anticancer and anti-inflammatory properties.
Uniqueness
2-Hydroxy-5,8-dimethylnaphthalene-1,4-dione stands out due to the presence of two methyl groups, which enhance its lipophilicity and potentially its biological activity. This structural modification can lead to differences in its interaction with biological targets and its overall efficacy in various applications.
特性
分子式 |
C12H10O3 |
|---|---|
分子量 |
202.21 g/mol |
IUPAC名 |
4-hydroxy-5,8-dimethylnaphthalene-1,2-dione |
InChI |
InChI=1S/C12H10O3/c1-6-3-4-7(2)11-10(6)8(13)5-9(14)12(11)15/h3-5,13H,1-2H3 |
InChIキー |
IIUNVJKEBJHHBP-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC(=O)C(=O)C2=C(C=C1)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Ethyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B11900397.png)











